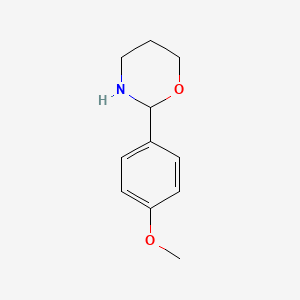
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- can be achieved through various methods. One common approach involves the Mannich-type condensation-cyclization reaction. This method typically uses formaldehyde and appropriate primary amines as reactants . Another promising approach involves the Rh(II)-catalyzed reaction of 2-carbonyl-substituted 2H-azirines and diazocarbonyl compounds, which introduces electron-withdrawing groups at the 2-position of the oxazine ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of high-yield reactions and scalable processes, are likely applicable. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反応の分析
Types of Reactions: 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the functional groups attached to the oxazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like titanium tetrachloride for demethylation reactions , and reducing agents for the reduction of oxazine derivatives. Substitution reactions often involve nucleophiles that can replace existing functional groups on the oxazine ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of phenylhydrazone derivatives can lead to the formation of oxazine-dione derivatives .
科学的研究の応用
2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it serves as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazine derivatives exhibit potential biological and pharmacological activities, such as anti-tumor, antibacterial, and anti-HIV properties . Additionally, oxazine compounds are used in the development of fluorescent dyes and pigments .
作用機序
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, certain oxazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing a loss in mitochondrial membrane potential . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds: Similar compounds to 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- include other oxazine derivatives such as morpholine (tetrahydro-1,4-oxazine) and benzoxazines . These compounds share the oxazine ring structure but differ in their substituents and specific chemical properties.
Uniqueness: The uniqueness of 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)- lies in its methoxyphenyl group, which imparts distinct chemical reactivity and potential applications. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable subject of scientific research.
特性
CAS番号 |
109086-77-3 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1,3-oxazinane |
InChI |
InChI=1S/C11H15NO2/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11/h3-6,11-12H,2,7-8H2,1H3 |
InChIキー |
CATPMMKKMWYOSJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2NCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


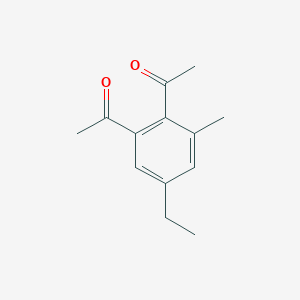

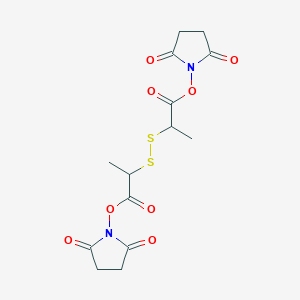
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
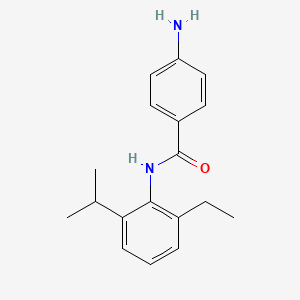

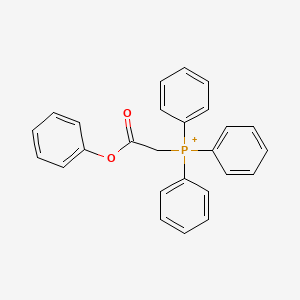
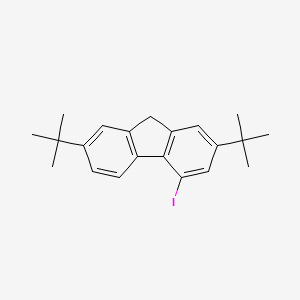


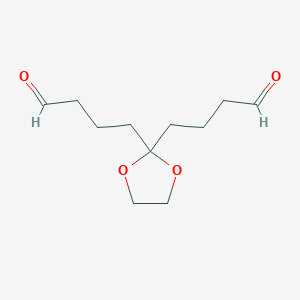


![Tri([1,1'-biphenyl]-2-yl)borane](/img/structure/B14332116.png)
